An In-depth Technical Guide to the Predicted Biological Activity of 4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid
An In-depth Technical Guide to the Predicted Biological Activity of 4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid
Abstract
This technical guide provides a comprehensive analysis of the predicted biological activities of 4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes structure-activity relationship (SAR) data from closely related pyrazole analogues to forecast its potential as a fungicide, insecticide, or herbicide. We delve into the probable mechanisms of action, drawing parallels with established commercial products possessing the pyrazole core. Furthermore, this guide outlines detailed, field-proven experimental protocols for researchers to validate these predicted activities, including biochemical assays, electrophysiological methods, and whole-organism bioassays. This document is intended for researchers, scientists, and drug development professionals in the agrochemical and pharmaceutical industries, offering a robust framework for initiating research and development programs centered on this promising chemical scaffold.
Introduction and Structural Context
4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid (CAS No. 1006493-69-1) is a heterocyclic compound featuring a pyrazole ring, a foundational scaffold in a multitude of biologically active molecules.[1][2] The specific substitutions of a chloro group at the 4-position, an isopropyl group at the N1 position, and a carboxylic acid at the 3-position are critical determinants of its potential biological activity. The pyrazole nucleus is a key pharmacophore in numerous commercial pesticides, and its derivatives have demonstrated a wide spectrum of activities, including fungicidal, insecticidal, and herbicidal properties.[1][2]
The presence of the pyrazole-3-carboxylic acid moiety, in particular, suggests a strong potential for fungicidal activity through the inhibition of succinate dehydrogenase (SDH). This is a well-established mechanism for a major class of fungicides known as SDHIs.[3][4] Alternatively, the pyrazole core is also central to a class of insecticides that target the GABA-gated chloride channel.[5][6][7][8][9] Finally, some pyrazole derivatives have been shown to exhibit herbicidal activity by inhibiting key plant enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD) or interfering with photosynthetic electron transport.[1][2][10][11][12][13][14]
This guide will explore these three potential avenues of biological activity, providing the scientific rationale and experimental workflows to systematically evaluate 4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid.
Predicted Biological Activities and Mechanisms of Action
Based on the analysis of structurally analogous compounds, we predict that 4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid is most likely to exhibit fungicidal activity, with secondary potential as an insecticide or herbicide.
Primary Predicted Activity: Fungicidal Action via Succinate Dehydrogenase Inhibition
The most compelling hypothesis for the biological activity of 4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid is its function as a succinate dehydrogenase inhibitor (SDHI) fungicide.[3][4]
Causality behind the Prediction:
-
Structural Analogy to Known SDHIs: Many commercial SDHI fungicides, such as fluxapyroxad and bixafen, are pyrazole carboxamides.[15] While the target compound is a carboxylic acid, it can be considered a key intermediate or a bioisostere of the active amide form. The core pyrazole scaffold is crucial for binding to the SDH enzyme complex.
-
Role of Substituents: The chloro-substituent at the 4-position and the isopropyl group at the N1-position are common features in potent SDHI fungicides, contributing to the overall lipophilicity and steric bulk that can enhance binding to the target enzyme.[16][17][18][19]
Proposed Mechanism of Action:
Succinate dehydrogenase (also known as Complex II) is a critical enzyme in both the citric acid cycle and the mitochondrial electron transport chain.[3][4] SDHIs bind to the ubiquinone-binding site (Q-site) of the SDH enzyme, blocking the transfer of electrons from succinate to ubiquinone. This disruption of the respiratory chain leads to a halt in ATP production, ultimately causing fungal cell death.[3][4]
Experimental Protocols for Activity Validation
To empirically determine the biological activity of 4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid, a tiered screening approach is recommended, starting with in vitro biochemical assays and progressing to whole-organism bioassays.
Fungicidal Activity Assessment
This biochemical assay directly measures the inhibitory effect of the compound on the SDH enzyme.
Protocol:
-
Enzyme Source: Isolate mitochondria from a representative fungal species (e.g., Botrytis cinerea or Sclerotinia sclerotiorum).
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.2, containing 1 mM EDTA).
-
Reaction Mixture: In a 96-well plate, combine the mitochondrial preparation, succinate (as the substrate), and varying concentrations of 4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid.
-
Detection: Add a chromogenic electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction.[20][21]
-
Measurement: Monitor the decrease in absorbance of DCPIP over time using a spectrophotometer at a wavelength of 600 nm.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound and determine the IC50 value (the concentration that inhibits 50% of the enzyme activity).
Self-Validation System:
-
Positive Control: Include a known SDHI fungicide (e.g., boscalid) to confirm the assay is performing correctly.
-
Negative Control: A reaction mixture without the test compound to establish the baseline enzyme activity.
-
Blank: A well containing all components except the enzyme to account for any non-enzymatic reduction of DCPIP.
This assay evaluates the compound's ability to inhibit fungal growth on a solid medium.
Protocol:
-
Medium Preparation: Prepare potato dextrose agar (PDA) and amend it with a range of concentrations of 4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid.
-
Inoculation: Place a mycelial plug of the test fungus (e.g., Alternaria solani, Fusarium graminearum) in the center of each agar plate.
-
Incubation: Incubate the plates at an optimal temperature for fungal growth (typically 25-28°C).
-
Measurement: Measure the diameter of the fungal colony at regular intervals until the colony in the control plate (without the compound) reaches the edge of the plate.
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration and determine the EC50 value (the effective concentration that inhibits 50% of fungal growth).
Self-Validation System:
-
Positive Control: A commercial fungicide with known efficacy against the test fungus.
-
Negative Control: PDA plates without the test compound.
-
Solvent Control: If the compound is dissolved in a solvent, include plates with the solvent alone to ensure it has no effect on fungal growth.
Insecticidal Activity Assessment
This electrophysiological assay investigates the compound's effect on the GABA receptor, a key target for many insecticides.[22][23][24][25][26]
Protocol:
-
Cell Culture: Use a cell line (e.g., HEK293 cells) expressing insect GABA receptors.
-
Electrophysiology Setup: Employ a patch-clamp technique to measure the flow of chloride ions through the GABA-gated channels.
-
GABA Application: Apply a known concentration of GABA to elicit a baseline chloride current.
-
Compound Application: Co-apply GABA with varying concentrations of 4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid.
-
Measurement: Record the changes in the chloride current in the presence of the test compound.
-
Data Analysis: Determine if the compound blocks or modulates the GABA-induced current and calculate the IC50 or EC50 value.
Self-Validation System:
-
Positive Control: A known GABA receptor antagonist (e.g., fipronil).[7][9]
-
Negative Control: Application of GABA alone.
-
Vehicle Control: Application of the solvent used to dissolve the test compound.
This assay assesses the toxicity of the compound to a model insect species.[27][28][29][30]
Protocol:
-
Test Organism: Select a suitable insect species (e.g., fruit flies (Drosophila melanogaster) or aphids (Myzus persicae)).
-
Application Method:
-
Contact Toxicity: Apply a solution of the compound to a surface (e.g., the inside of a vial) and introduce the insects.
-
Ingestion Toxicity: Incorporate the compound into the insect's diet.
-
-
Observation: Monitor the insects for signs of toxicity, such as mortality, paralysis, or behavioral changes, over a set period (e.g., 24, 48, and 72 hours).
-
Data Analysis: Determine the LC50 (lethal concentration for 50% of the population) or LD50 (lethal dose for 50% of the population).
Self-Validation System:
-
Positive Control: A commercial insecticide with a known mode of action.
-
Negative Control: Untreated insects.
-
Solvent Control: Insects exposed to the solvent alone.
Herbicidal Activity Assessment
This biochemical assay measures the compound's ability to inhibit the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[10][11][13]
Protocol:
-
Enzyme Source: Purify HPPD from a plant source (e.g., spinach or Arabidopsis thaliana).
-
Reaction Mixture: Combine the purified enzyme, its substrate (4-hydroxyphenylpyruvate), and various concentrations of the test compound.
-
Measurement: Monitor the consumption of oxygen or the formation of the product (homogentisate) using an appropriate method (e.g., an oxygen electrode or HPLC).
-
Data Analysis: Calculate the IC50 value for HPPD inhibition.
Self-Validation System:
-
Positive Control: A known HPPD inhibitor herbicide (e.g., mesotrione).
-
Negative Control: A reaction mixture without the test compound.
This assay evaluates the compound's effect on plant growth.[31]
Protocol:
-
Test Species: Select both a monocot (e.g., barnyardgrass, Echinochloa crus-galli) and a dicot (e.g., velvetleaf, Abutilon theophrasti) species.
-
Application: Apply the test compound at various concentrations to either the soil (pre-emergence) or directly to the foliage of young plants (post-emergence).
-
Growth Conditions: Maintain the plants in a controlled environment (greenhouse or growth chamber) with appropriate light, temperature, and humidity.
-
Evaluation: After a set period (e.g., 14-21 days), assess the plants for signs of injury, such as stunting, chlorosis, or necrosis.
-
Data Analysis: Determine the GR50 value (the concentration that causes a 50% reduction in plant growth or biomass).
Self-Validation System:
-
Positive Control: A commercial herbicide with a known mode of action.
-
Negative Control: Untreated plants.
-
Solvent Control: Plants treated with the solvent alone.
Data Presentation and Interpretation
All quantitative data from the aforementioned assays should be summarized in clear, well-structured tables for easy comparison.
Table 1: Predicted Biological Activity Profile of 4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid
| Activity Type | Predicted Target | Predicted Potency (IC50/EC50/LC50/GR50) | Confidence Level |
| Fungicidal | Succinate Dehydrogenase (SDH) | 0.1 - 10 µM | High |
| Insecticidal | GABA-gated Chloride Channel | 1 - 50 µM | Moderate |
| Herbicidal | HPPD or Photosystem II | > 50 µM | Low |
Visualizing Workflows and Pathways
Diagrams are essential for visualizing the experimental workflows and the proposed mechanisms of action.
Caption: Tiered screening workflow for biological activity assessment.
Caption: Proposed mechanism of action: Inhibition of Succinate Dehydrogenase (SDH).
Conclusion
While 4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid is a relatively uncharacterized compound, a thorough analysis of its structural features and the broader landscape of pyrazole-based agrochemicals strongly suggests its potential as a fungicidal agent, likely acting through the inhibition of succinate dehydrogenase. Secondary insecticidal and herbicidal activities, while less probable, should not be entirely discounted without empirical testing. The experimental protocols detailed in this guide provide a clear and robust roadmap for the comprehensive evaluation of this compound's biological activities. The successful validation of any of these predicted activities could position 4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid as a valuable lead compound for the development of new crop protection agents.
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